molecular formula C25H21ClN4O2 B12030793 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide CAS No. 634897-32-8

5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B12030793
CAS No.: 634897-32-8
M. Wt: 444.9 g/mol
InChI Key: RBSDXSDFLSVTBK-JFLMPSFJSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Name: 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide

Preparation Methods

Synthetic Routes::

    5-Bromo-2-chloro-4’-ethoxy benzophenone: serves as an intermediate in the synthesis of our compound. Here’s how it’s made:

Industrial Production:: The method described above is suitable for industrial production due to its simplicity, high purity, and environmental friendliness.

Chemical Reactions Analysis

    Reactions: This compound can undergo various reactions, including Friedel-Crafts reactions.

    Common Reagents and Conditions: Reagents like thionyl chloride, DMF, dichloromethane, and aluminum trichloride are used.

    Major Products: The key product is 5-bromo-2-chloro-4’-ethoxy benzophenone.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

    Medicine: May have pharmaceutical applications (e.g., antidiabetic properties).

    Industry: Employed in the synthesis of other compounds.

Mechanism of Action

  • The exact mechanism remains to be fully elucidated.
  • Potential molecular targets and pathways need further exploration.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to related compounds.

    Similar Compounds: Provide a list of similar compounds for context.

Remember, this compound’s intricate structure holds promise for diverse applications

Properties

CAS No.

634897-32-8

Molecular Formula

C25H21ClN4O2

Molecular Weight

444.9 g/mol

IUPAC Name

3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H21ClN4O2/c1-17-6-8-18(9-7-17)15-27-30-25(31)24-14-23(28-29-24)19-10-12-21(13-11-19)32-16-20-4-2-3-5-22(20)26/h2-15H,16H2,1H3,(H,28,29)(H,30,31)/b27-15+

InChI Key

RBSDXSDFLSVTBK-JFLMPSFJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl

Origin of Product

United States

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